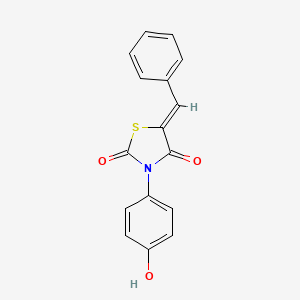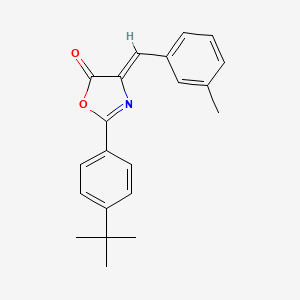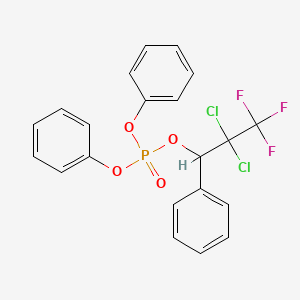
(5Z)-5-benzylidene-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-5-bencilideno-3-(4-hidroxifenil)-1,3-tiazolidina-2,4-diona es un compuesto orgánico sintético conocido por su estructura química única y sus posibles aplicaciones en diversos campos. Este compuesto pertenece a la clase de las tiazolidindionas, que se caracteriza por un anillo de cinco miembros que contiene átomos de azufre y nitrógeno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (5Z)-5-bencilideno-3-(4-hidroxifenil)-1,3-tiazolidina-2,4-diona suele implicar la condensación de 4-hidroxibenzaldehído con tiazolidina-2,4-diona en condiciones de reacción específicas. La reacción se suele llevar a cabo en presencia de una base, como el hidróxido de sodio o el carbonato de potasio, y un disolvente adecuado como el etanol o el metanol. La mezcla de reacción se calienta a reflujo durante varias horas para asegurar la condensación completa y la formación del producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para maximizar el rendimiento y la pureza. Las técnicas avanzadas, como los reactores de flujo continuo y los sistemas de síntesis automatizados, pueden utilizarse para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
(5Z)-5-bencilideno-3-(4-hidroxifenil)-1,3-tiazolidina-2,4-diona se somete a diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse para formar los sulfoxidos o sulfonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo bencilideno en un grupo bencilo.
Sustitución: El grupo hidroxilo puede sufrir reacciones de sustitución para formar éteres o ésteres.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el ácido m-cloroperbenzoico.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Se emplean reactivos como los haluros de alquilo o los cloruros de acilo para las reacciones de sustitución.
Principales productos formados
Oxidación: Formación de sulfoxidos o sulfonas.
Reducción: Formación de derivados bencílicos.
Sustitución: Formación de éteres o ésteres.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora su posible efecto terapéutico, especialmente en el tratamiento de la diabetes y la inflamación.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de (5Z)-5-bencilideno-3-(4-hidroxifenil)-1,3-tiazolidina-2,4-diona implica su interacción con dianas moleculares y vías específicas. El compuesto puede ejercer sus efectos uniéndose a enzimas o receptores, modulando así su actividad. Por ejemplo, puede inhibir ciertas enzimas implicadas en la inflamación o la progresión del cáncer, lo que da lugar a beneficios terapéuticos.
Comparación Con Compuestos Similares
Compuestos similares
Rosiglitazona: Otro compuesto de tiazolidindiona utilizado en el tratamiento de la diabetes.
Pioglitazona: Similar a la rosiglitazona, se utiliza por sus propiedades antidiabéticas.
Singularidad
(5Z)-5-bencilideno-3-(4-hidroxifenil)-1,3-tiazolidina-2,4-diona es único debido a su estructura química específica, que le confiere propiedades químicas y biológicas distintas. Sus grupos bencilideno e hidroxifenilo contribuyen a su potencial como compuesto versátil en diversas aplicaciones.
Propiedades
Fórmula molecular |
C16H11NO3S |
|---|---|
Peso molecular |
297.3 g/mol |
Nombre IUPAC |
(5Z)-5-benzylidene-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C16H11NO3S/c18-13-8-6-12(7-9-13)17-15(19)14(21-16(17)20)10-11-4-2-1-3-5-11/h1-10,18H/b14-10- |
Clave InChI |
NEKHRBBCOOSMTD-UVTDQMKNSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC=C(C=C3)O |
SMILES canónico |
C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-N-(3,4-dimethylphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11690495.png)
![2-(2,4-dimethylphenoxy)-N'-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11690499.png)
![(5Z)-3-cyclohexyl-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11690501.png)

![(4Z)-4-[2-(2-chloro-4-nitrophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11690506.png)
![(2Z,5Z)-5-{4-[(2-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11690507.png)

![(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11690528.png)
![2-Methylpropyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11690532.png)


![(2Z,5Z)-5-benzylidene-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11690551.png)
![N'-{(E)-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11690560.png)
![[6-Bromo-2-(4-bromo-phenyl)-4-phenyl-4H-quinazolin-3-yl]-acetic acid hydrazide](/img/structure/B11690569.png)
